Thalidomide-C3-PEG2-C2-Br is a synthetic compound that combines a thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker and a terminal bromine group. Originally developed in the mid-20th century, thalidomide has been repurposed for various therapeutic applications, particularly in oncology and immunology. The addition of the PEG linker enhances solubility and bioavailability, making it a valuable tool in scientific research and potential clinical applications.
Thalidomide-C3-PEG2-C2-Br is classified under synthetic organic compounds, specifically as a derivative of thalidomide. It falls within the category of small molecules used in drug development. The compound is synthesized through multi-step chemical processes that involve modifying the thalidomide structure to incorporate the PEG linker and bromine functionality.
The synthesis of Thalidomide-C3-PEG2-C2-Br typically involves several key steps:
These methods ensure that the final compound retains the pharmacological properties of thalidomide while enhancing its functional capabilities through the PEG linker and bromine attachment.
The molecular formula for Thalidomide-C3-PEG2-C2-Br is represented as C_{17}H_{22}BrN_{2}O_{4}. The compound features a thalidomide core structure, characterized by its unique bicyclic structure, which includes a phthalimide moiety. The PEG portion contributes to its hydrophilicity, while the bromine atom introduces additional reactivity.
Key structural data include:
Thalidomide-C3-PEG2-C2-Br can undergo various chemical reactions, including:
These reactions enable further functionalization of the compound, expanding its utility in various applications.
The mechanism of action for Thalidomide-C3-PEG2-C2-Br primarily involves its interaction with cereblon, a component of an E3 ubiquitin ligase complex. This interaction leads to targeted protein degradation pathways that are crucial in regulating cellular processes involved in cancer progression and immune responses.
Research indicates that this compound may modulate immune responses by altering cytokine production and promoting apoptosis in malignant cells. Detailed studies reveal that its efficacy may vary depending on the specific cellular context and target proteins involved.
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these properties and support structural elucidation.
Thalidomide-C3-PEG2-C2-Br has diverse applications across multiple fields:
The discovery of cereblon (CRBN) as the primary target of thalidomide teratogenicity in 2010 marked a paradigm shift in understanding immunomodulatory imide drugs (IMiDs) and revolutionized targeted protein degradation therapeutics [2] [4]. CRBN functions as a substrate receptor within the Cullin-RING ligase 4 complex (CRL4CRBN), where it plays a crucial role in the ubiquitin-proteasome system. Thalidomide and its derivatives exert their effects by binding to CRBN's hydrophobic pocket and altering its substrate specificity, enabling the recruitment and degradation of "neosubstrates" that are not normally targeted by the E3 ligase complex [2]. This mechanistic understanding transformed thalidomide from a notorious teratogen into a valuable molecular tool for targeted protein degradation.
The structural evolution of thalidomide derivatives has progressed through several generations of increasing sophistication:
First-generation ligands: Thalidomide itself, characterized by a phthalimide ring and glutarimide ring, demonstrated clinical efficacy in multiple myeloma but with significant limitations in potency and specificity [2].
Second-generation derivatives: Lenalidomide and pomalidomide featured amino group modifications to the phthaloyl ring, enhancing binding affinity to CRBN and improving neosubstrate specificity. These modifications yielded superior clinical outcomes in hematological malignancies through selective degradation of transcription factors IKZF1 and IKZF3 [2] [3].
Third-generation compounds: Novel analogs including CC-122 (avadomide) and CC-220 (iberdomide) incorporated strategic modifications to the phthaloyl ring that significantly altered neosubstrate recruitment profiles. These compounds demonstrated enhanced degradation efficiency against specific targets and expanded therapeutic potential beyond oncology to include autoimmune conditions like systemic lupus erythematosus [3].
The transformation of these ligands into PROTAC (proteolysis-targeting chimera) warheads represents the cutting edge of this evolution. By conjugating thalidomide analogs to target-binding ligands via chemical linkers, researchers have created bifunctional molecules capable of inducing degradation of previously "undruggable" targets. The CRBN-binding moiety derived from thalidomide derivatives serves as the E3 ligase-recruiting component in these chimeric degraders, leveraging the ubiquitin-proteasome system for therapeutic purposes [4] [6]. This approach has demonstrated clinical proof-of-concept in oncology, with numerous PROTAC molecules entering clinical trials targeting oncoproteins such as androgen receptor and estrogen receptor [6].
Table 1: Generational Development of CRBN-Targeting Ligands for Protein Degradation
| Generation | Representative Compounds | Key Structural Features | Degradation Targets | Therapeutic Applications |
|---|---|---|---|---|
| First | Thalidomide | Phthalimide + glutarimide rings | Multiple undefined proteins | Multiple myeloma, leprosy complications |
| Second | Lenalidomide, Pomalidomide | Amino modification at phthaloyl 4-position | IKZF1, IKZF3, CK1α | Multiple myeloma, MDS with del(5q), lymphoma |
| Third | CC-122, CC-220, CC-885 | Extended phthalimide substitutions with heteroatoms | IKZF1/3, GSPT1, SALL4 | NHL, SLE, acute myeloid leukemia |
| PROTAC Warheads | Thalidomide-PEG2-C2-NH2 | Conjugation-ready linkers | Target-dependent (BRD4, AR, ERα) | Oncology, neurodegenerative disorders |
The structural bridge between the CRBN-binding moiety and the target protein ligand represents a critical determinant of PROTAC efficacy, and the C3-PEG2-C2-Br linker exemplifies sophisticated chemical engineering designed to optimize molecular interactions. This linker configuration incorporates specific elements to enhance the physicochemical and biological properties of the resulting chimeric degrader:
Spacer Length and Flexibility: The C3 alkyl chain (propyl group) attached to the thalidomide core provides an optimal initial extension that maintains proximity to the CRBN binding surface while reducing steric hindrance. Subsequent connection to a diethylene glycol (PEG2) unit introduces essential hydrophilicity and flexibility. The PEG moiety's oxygen atoms form hydrogen-bonding networks with solvent molecules, enhancing aqueous solubility that counterbalances the hydrophobic thalidomide core. This amphiphilic balance is crucial for cellular permeability and bioavailability [1] [7]. Molecular modeling studies indicate that the PEG2 spacer length (~10.5 Å) positions the terminal functional group optimally for subsequent conjugation without disrupting the ternary complex formation between CRBN, the PROTAC molecule, and the target protein [7].
Terminal Bromoalkyl Functionality: The bromine-terminated ethyl (C2-Br) group serves as a versatile handle for nucleophilic substitution reactions, particularly in transition-metal catalyzed cross-coupling reactions and nucleophilic displacements. This reactive group enables efficient conjugation to nucleophile-containing warheads targeting proteins of interest (POIs). The bromoalkane functionality offers distinct advantages over amine- or carboxylic acid-terminated linkers:
The strategic incorporation of bromine at the terminus creates opportunities for "click chemistry" approaches that are orthogonal to other functional groups present in complex PROTAC molecules. This facilitates modular synthesis and rapid PROTAC prototyping, enabling medicinal chemists to explore structure-activity relationships through systematic variations of the warhead component [8].
Impact on Molecular Glue Design: Beyond classical heterobifunctional PROTACs, the C3-PEG2-C2-Br linker architecture facilitates molecular glue development by enabling covalent tethering strategies. The bromine terminus allows attachment to protein surfaces via cysteine residues, creating covalent molecular glues that stabilize otherwise transient protein-protein interactions. This approach has demonstrated particular utility in redirecting E3 ligases to non-native substrates through proximity-induced ubiquitination [4] [6].
Table 2: Comparative Analysis of Thalidomide-Based Linker Configurations in Degradation Technologies
| Linker Configuration | Representative Structure | Terminal Group | Key Properties | Conjugation Applications |
|---|---|---|---|---|
| C3-PEG2-C2-Br | Thalidomide-C3-O-PEG2-C2-Br | Bromoalkyl | Hydrophilic (calculated cLogP: 1.2); Flexible; Reactive halogen | Nucleophilic substitution, cross-coupling |
| PEG4-amine | Thalidomide-4'-oxyacetamide-PEG4-amine | Amino | Basic (pKa ~8.5); Nucleophilic | Amide coupling, reductive amination |
| PEG2-alkyne | Thalidomide-4'-ether-PEG2-alkyne | Alkyne | Linear; Neutral | Copper-catalyzed azide-alkyne cycloaddition |
| C3-PEG2-C2-acid | Thalidomide-C3-O-PEG2-C2-acid | Carboxylic acid | Acidic (pKa ~4.5); Hydrophilic | Amidation, esterification |
The structural evolution from simple alkyl linkers to sophisticated PEG-containing spacers with diverse terminal functionalities reflects a maturation in degrader technology. The C3-PEG2-C2-Br configuration exemplifies this progression, balancing synthetic accessibility with biophysical properties essential for productive ternary complex formation. Recent studies indicate that bromo-terminated linkers demonstrate superior plasma stability compared to ester-linked analogs while maintaining efficient cellular uptake profiles, suggesting significant pharmacokinetic advantages for this chemical design [1] [7]. As the field advances toward in vivo applications and clinical translation, rational linker design principles exemplified by C3-PEG2-C2-Br chemistry will play an increasingly critical role in developing next-generation targeted protein degraders.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: